Cas no 1212834-72-4 ((1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)
(1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE Chemical and Physical Properties
Names and Identifiers
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- (1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
- 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-methyl-, (1S)-
- Y12389
- (S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
- 1212834-72-4
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- Inchi: 1S/C11H14FN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1
- InChI Key: DABYNIKJFUHLDV-NSHDSACASA-N
- SMILES: [C@@H]1(N)C2=C(C=C(F)C(C)=C2)CCC1
Computed Properties
- Exact Mass: 179.111027613g/mol
- Monoisotopic Mass: 179.111027613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.090±0.06 g/cm3(Predicted)
- Boiling Point: 263.7±40.0 °C(Predicted)
- pka: 9.37±0.20(Predicted)
(1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760804-1g |
(s)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1212834-72-4 | 98% | 1g |
¥11642.00 | 2024-08-09 |
(1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on (1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
Chemical Profile of (1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE (CAS No. 1212834-72-4)
The compound (1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE (CAS No. 1212834-72-4) represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This chiral amine derivative belongs to the tetrahydronaphthalene scaffold, a moiety known for its structural versatility and biological activity. The presence of both fluoro and methyl substituents in the naphthalene ring system enhances its pharmacokinetic properties, making it a valuable candidate for drug development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their ability to improve metabolic stability, binding affinity, and overall bioavailability. The introduction of a fluoro group at the 6-position of the tetrahydronaphthalene ring in this compound not only modulates its electronic properties but also contributes to its unique interaction with biological targets. This modification has been extensively studied in the context of developing novel therapeutics for various diseases.
The stereochemistry of the compound, specifically the (1S) configuration at the amine center, plays a crucial role in determining its biological efficacy. Chiral drugs often exhibit different pharmacological profiles depending on their stereochemical configuration, necessitating rigorous characterization and optimization. The synthesis and characterization of (1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE have been central to understanding its potential as a lead compound in medicinal chemistry.
Current research indicates that derivatives of tetrahydronaphthalene have shown promise in treating neurological disorders, cardiovascular diseases, and cancer. The specific combination of substituents in (1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE makes it an attractive candidate for further investigation into these therapeutic areas. Studies have demonstrated that the methyl group at the 7-position influences the compound's solubility and membrane permeability, which are critical factors for drug absorption and distribution.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with high precision. These tools have been instrumental in designing derivatives with enhanced potency and selectivity. The integration of experimental data with computational methods has provided a comprehensive understanding of how structural modifications affect biological activity.
In clinical trials, compounds similar to (1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE have shown encouraging results in preclinical models. These findings have fueled interest in exploring its potential as a therapeutic agent. The compound's ability to modulate key biological pathways makes it a promising candidate for treating conditions characterized by dysregulation of these pathways.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as asymmetric hydrogenation have been employed to achieve high enantiomeric purity. The development of efficient synthetic routes is essential for scaling up production and ensuring cost-effectiveness for pharmaceutical applications.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been crucial in confirming the structure and purity of (1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE. These methods provide detailed insights into the molecular structure and conformational preferences of the compound. Such information is vital for understanding its interactions with biological targets and predicting its pharmacological behavior.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their resistance to metabolic degradation. The incorporation of a fluorine atom at the 6-position in this compound enhances its stability and bioavailability. This feature has made it an attractive scaffold for designing drugs with prolonged half-lives and reduced dosing frequency.
Emerging research suggests that tetrahydronaphthalene derivatives may also possess anti-inflammatory properties. Chronic inflammation is implicated in various diseases, including autoimmune disorders and metabolic syndromes. The ability of this compound to modulate inflammatory pathways could make it a valuable therapeutic option for these conditions.
In conclusion, (1S)-6-FLUORO-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development. Continued investigation into this compound holds promise for discovering novel therapeutics that address unmet medical needs.
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